![molecular formula C8H4N2O B12523001 2,7-Methanoimidazo[1,5-A]oxireno[D]pyridine CAS No. 685091-11-6](/img/structure/B12523001.png)
2,7-Methanoimidazo[1,5-A]oxireno[D]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Methanoimidazo[1,5-A]oxireno[D]pyridine is a heterocyclic compound with the molecular formula C8H4N2O It is a member of the imidazo[1,5-A]pyridine family, characterized by a fused ring system that includes an imidazole ring and an oxirene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Methanoimidazo[1,5-A]oxireno[D]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of imidazo[1,2-A]pyridine derivatives with suitable reagents to form the oxirene ring . The reaction conditions often include the use of transition metal catalysts, metal-free oxidation, or photocatalysis strategies .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Methanoimidazo[1,5-A]oxireno[D]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts for oxidation and reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in various substituted products.
Applications De Recherche Scientifique
2,7-Methanoimidazo[1,5-A]oxireno[D]pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,7-Methanoimidazo[1,5-A]oxireno[D]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2,7-Methanoimidazo[1,5-A]oxireno[D]pyridine include other imidazo[1,2-A]pyridine derivatives, such as:
- Imidazo[1,2-A]pyridine
- Imidazo[1,2-A]pyridine-3-carboxamide
- Imidazo[1,2-A]pyridine-2-carboxylic acid
Uniqueness
This compound is unique due to its fused ring system that includes both an imidazole and an oxirene ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
685091-11-6 |
|---|---|
Formule moléculaire |
C8H4N2O |
Poids moléculaire |
144.13 g/mol |
Nom IUPAC |
9-oxa-2,4-diazatetracyclo[5.3.1.02,6.08,10]undeca-1(10),3,5,7-tetraene |
InChI |
InChI=1S/C8H4N2O/c1-4-6-2-9-3-10(6)5(1)8-7(4)11-8/h2-3H,1H2 |
Clé InChI |
FXUVIRMIYXTPCX-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C3C(=C1N4C2=CN=C4)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


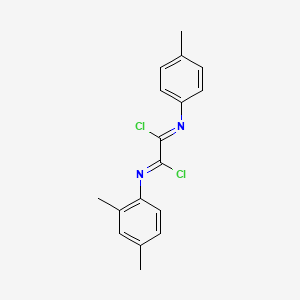
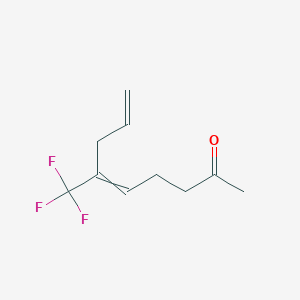

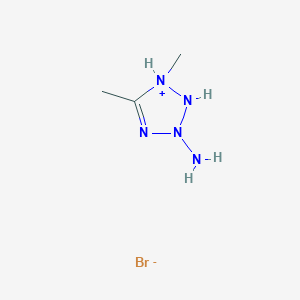
![5-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpyridine](/img/structure/B12522942.png)
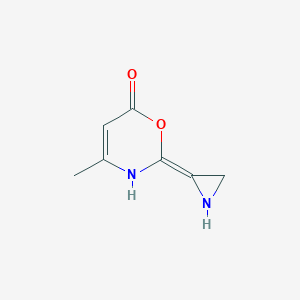
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]ethan-1-one](/img/structure/B12522956.png)
![1-[(Piperidin-2-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole](/img/structure/B12522963.png)
![Acetamide, 2-cyano-N-[2-nitro-4-(trifluoromethyl)phenyl]-](/img/structure/B12522965.png)
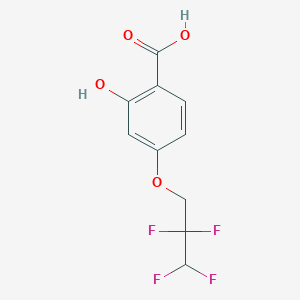

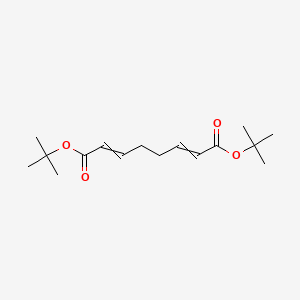

![(E)-1-(Cyclohex-2-en-1-yl)-N-[4-(propan-2-yl)phenyl]methanimine](/img/structure/B12522997.png)
